N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester
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Overview
Description
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is a compound that belongs to the class of tert-butyl esters. These esters are widely used in organic synthesis due to their stability and ease of removal under mild conditions. The compound is particularly significant in peptide synthesis, where it serves as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester typically involves the esterification of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired ester efficiently.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be scaled up using flow microreactor systems. This method allows for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Substitution: The ester can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or sulfuric acid can be used for the hydrolysis of tert-butyl esters.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Substitution: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Hydrolysis: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine and tert-butanol.
Oxidation: Oxidized derivatives of the ester, depending on the specific conditions and reagents used.
Substitution: Substituted esters or amides, depending on the nucleophile.
Scientific Research Applications
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the carboxyl group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the large-scale synthesis of peptides and other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester primarily involves its role as a protecting group. The tert-butyl ester protects the carboxyl group of the amino acid during peptide synthesis, preventing unwanted side reactions. The ester can be selectively removed under mild acidic conditions, revealing the free carboxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also use tert-butyl esters as protecting groups but differ in the specific amino acid and protecting group structure.
Fmoc-protected amino acids: Use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, which is removed under basic conditions.
Uniqueness
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.
Properties
IUPAC Name |
benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSRTMPQCZFKD-YMXDCFFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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